molecular formula C23H22ClN5 B2694897 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890635-89-9

3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2694897
CAS No.: 890635-89-9
M. Wt: 403.91
InChI Key: PWINCYYXLKSBCK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine is a class of organic compounds known for their wide range of biological activities . They often contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step protocols. For example, a compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can vary widely. For instance, one method involves aminomethylation reaction of a triazole derivative with a phenylpiperazine and formaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be diverse, depending on the specific substituents present in the molecule .

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidine derivatives, related to the chemical structure , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Another research focus has been on pyrazolo[1,5-a]pyrimidines as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that do not exhibit ulcerogenic activity. This indicates a potential for developing safer NSAIDs that could provide anti-inflammatory benefits without the gastrointestinal side effects typically associated with traditional NSAIDs (Auzzi et al., 1983).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has demonstrated these compounds' affinity for A1 adenosine receptors, suggesting their potential use in modulating adenosine receptor activity. This could have implications for developing treatments for conditions where adenosine receptor signaling is a factor, such as cardiovascular diseases and neurological disorders (Harden et al., 1991).

Antiproliferative and Proapoptotic Agents

New pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents against cancer cells, including A431 and 8701-BC cells. Their mechanism of action includes inhibiting the phosphorylation of Src, a protein tyrosine kinase involved in cell proliferation, and the inhibition of the anti-apoptotic gene BCL2, indicating a promising approach for cancer therapy (Carraro et al., 2006).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely and are typically determined through rigorous testing. Some compounds with similar structures have shown moderate to good anti-cancer activity .

Future Directions

The development of more potent and efficacious drugs with pyrimidine scaffold is a promising area of research . The synthesis of new derivatives and their biological evaluation is an ongoing process in the quest for better therapeutic agents .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)18-7-3-2-4-8-18)29-23(26-17)20(16-25-29)19-9-5-6-10-21(19)24/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINCYYXLKSBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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